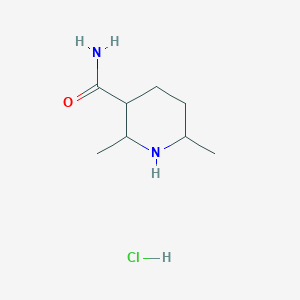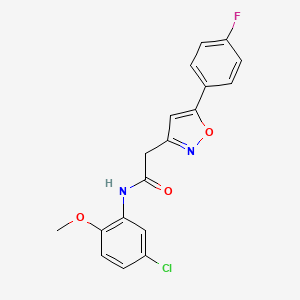
N-(5-chloro-2-methoxyphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-chloro-2-methoxyphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide" is a chemically synthesized molecule that appears to be related to various research efforts in the development of potential therapeutic agents. While the provided papers do not directly discuss this exact compound, they do explore similar chemical structures and their biological activities, which can provide insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and then further functionalized to achieve the desired acetamide derivatives. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized using a process that involved stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH .
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of a related compound, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was characterized by X-ray single crystal diffraction, IR-NMR spectroscopy, and DFT studies . These techniques are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the substituents on the aromatic rings and the heterocyclic components. The presence of reactive groups such as chloromethyl in benzisoxazole derivatives, as seen in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, suggests potential for further chemical modifications and the synthesis of a variety of substituted benzoxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, including solubility, melting points, and stability, are characterized using various analytical techniques. For example, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were characterized by their melting points, and their structures were confirmed by 1H NMR, IR, and MS spectroscopy . Additionally, the crystalline structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide was determined by X-ray diffraction analysis, which also revealed the presence of non-covalent interactions such as hydrogen bonds in the crystal packing .
科学的研究の応用
Comparative Metabolism in Herbicides
Studies on chloroacetamide herbicides, such as acetochlor and metolachlor, have been conducted to understand their metabolism in liver microsomes of humans and rats. This research has implications for evaluating the environmental and health impacts of these chemicals. These studies show how chloroacetamide herbicides undergo complex metabolic pathways, potentially leading to carcinogenic compounds, highlighting the importance of understanding these processes for safety assessments (Coleman et al., 2000).
Inhibition of Fatty Acid Synthesis
Research has demonstrated that chloroacetamide herbicides, such as alachlor and metazachlor, can inhibit fatty acid synthesis in certain algae species. This is significant for understanding the mode of action of these herbicides and their potential environmental impacts, particularly in aquatic environments (Weisshaar & Böger, 1989).
Anti-inflammatory Activity
The synthesis and pharmacological evaluation of novel acetamide derivatives have shown potential anti-inflammatory activity. This kind of research indicates the therapeutic potential of acetamide derivatives in treating inflammation and possibly other conditions (Sunder & Maleraju, 2013).
Novel Antipsychotic Agents
Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds related to acetamides, have explored their potential as novel antipsychotic agents. These findings suggest the versatility of acetamide derivatives in drug development, offering new avenues for treating psychiatric disorders (Wise et al., 1987).
Environmental Impact and Detection
Research on the environmental presence and detection methodologies for herbicides like alachlor and metolachlor and their degradation products has been essential for monitoring and assessing the ecological impact of these substances. Understanding their adsorption, mobility, and degradation in soil and water helps in developing strategies for mitigating their environmental footprint (Zimmerman et al., 2002).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-24-16-7-4-12(19)8-15(16)21-18(23)10-14-9-17(25-22-14)11-2-5-13(20)6-3-11/h2-9H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPCBYCMLVMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2531549.png)
![(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B2531550.png)

![9-cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2531554.png)
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2531555.png)
![N-(Cyclobutylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2531556.png)
![Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate](/img/structure/B2531560.png)
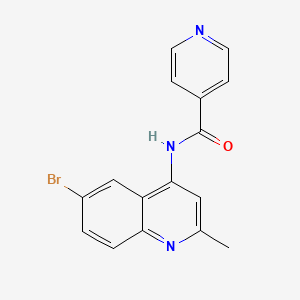
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2531567.png)
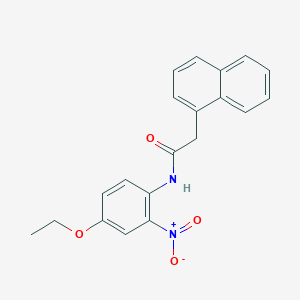
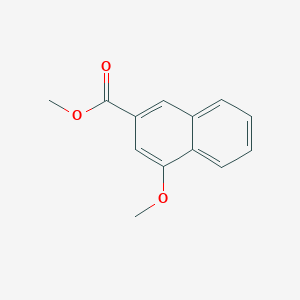
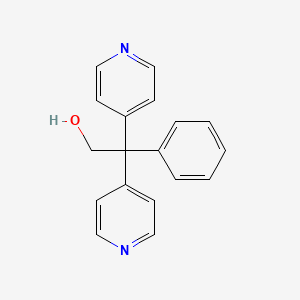
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)
